5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure features:
- A 1H-1,2,3-triazole core substituted at position 4 with a carboxamide group.
- A 3-chlorophenylamino moiety at position 5 of the triazole ring.
- A 2,4-difluorophenylmethyl group attached to the carboxamide nitrogen.
This scaffold is common in medicinal chemistry due to the triazole ring’s metabolic stability and hydrogen-bonding capacity. Substituent variations influence pharmacological properties such as solubility, target affinity, and pharmacokinetics.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[(2,4-difluorophenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF2N5O/c17-10-2-1-3-12(6-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-11(18)7-13(9)19/h1-7,14-15,21-24H,8H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWLYYOLROAGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2C(NNN2)C(=O)NCC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is part of a class of triazole derivatives that have garnered attention for their biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Triazole Compounds
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific triazole derivative has been studied for its potential in treating various diseases due to its unique structural features.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets:
- Tubulin Inhibition : Similar to other triazole derivatives, this compound may inhibit tubulin polymerization. This mechanism is crucial in cancer therapy as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase .
- Inflammatory Response Modulation : Some studies suggest that triazole derivatives can modulate inflammatory pathways by inhibiting key kinases involved in the signaling cascades that lead to cytokine release .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide:
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating various triazole derivatives for anticancer activity, the compound demonstrated significant cytotoxic effects on multiple cancer cell lines, including HCT-15 (colon cancer) and DU-145 (prostate cancer). The compound's mechanism was linked to its ability to inhibit tubulin polymerization effectively .
- Inflammation and Cytokine Release : Another study highlighted the compound's capability to inhibit LPS-induced TNF-a release in vitro. This suggests a potential role in treating inflammatory conditions where TNF-a plays a critical role .
- Metabolic Stability and Bioavailability : Optimization studies indicated that modifications to the triazole core led to improved metabolic stability and bioavailability. These enhancements are crucial for developing effective therapeutic agents with minimal side effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular characteristics between the target compound and analogs:
Key Observations
Substituent Effects on Bioactivity: The 3-chlorophenylamino group in the target compound may enhance hydrophobic interactions with biological targets compared to 5-amino substituents in and . The 2,4-difluorophenylmethyl group (target) vs.
Role of Heterocyclic Additions :
- ’s 4-pyridinyl substituent introduces basicity and π-π stacking capacity, which may improve binding to kinase targets .
- Trifluoromethoxy groups () increase lipophilicity and metabolic resistance, common in agrochemicals .
Pharmacological Relevance: Rufinamide () demonstrates that simple triazole carboxamides with 2,6-difluorophenylmethyl groups can achieve clinical efficacy in epilepsy, suggesting the target’s 2,4-difluoro analog might require optimization for CNS activity .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is widely employed to construct 1,2,3-triazole rings. For 5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, this method involves:
- Precursor Synthesis :
- A propargylamide intermediate, N-[(2,4-difluorophenyl)methyl]propiolamide, is prepared by reacting propiolic acid with 2,4-difluorobenzylamine under carbodiimide coupling conditions.
- A 3-chlorophenyl azide derivative is synthesized via diazotization of 3-chloroaniline followed by sodium azide treatment.
- Cycloaddition Reaction :
The azide and alkyne undergo Cu(I)-catalyzed [3+2] cycloaddition to form the 1,2,3-triazole ring. A study by SciELO México demonstrated that microwave irradiation at 70°C for 24 hours in a tert-butanol/KOH system achieves 78–85% yields for analogous triazole-carboxamides.
Example Protocol :
1. Combine N-[(2,4-difluorophenyl)methyl]propiolamide (1.0 eq), 3-chlorophenyl azide (1.2 eq), CuI (0.1 eq), and KOH (2.0 eq) in tert-butanol.
2. Irradiate at 70°C under microwave for 24 hours.
3. Quench with brine, extract with EtOAc, and purify via flash chromatography.
Alternative Pathways: Sequential Functionalization
Amination of Preformed Triazole Cores
Korean Patent KR870001064B1 discloses a method for introducing amino groups to triazole rings via nucleophilic substitution. For the target compound:
- Core Synthesis :
- Amide Coupling :
React the carbonyl chloride with 2,4-difluorobenzylamine in dichloromethane (DCM) with triethylamine to form N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. - C5 Amination :
Treat the triazole with 3-chloroaniline in the presence of Pd(OAc)₂/Xantphos, achieving 62% yield.
Challenges :
- Regioselectivity issues may arise during amination, necessitating careful catalyst selection.
- Palladium-based systems require inert atmospheres and rigorous moisture control.
One-Pot Multicomponent Approaches
A 2021 study optimized a one-pot protocol for benzylic triazole-carboxamides, adaptable to the target compound:
Reaction Scheme :
$$ \text{Propiolic Acid} + \text{2,4-Difluorobenzylamine} + \text{3-Chlorophenyl Azide} \xrightarrow{\text{CuI, KOH}} \text{Target Compound} $$
Conditions :
Advantages :
- Eliminates intermediate isolation, reducing purification steps.
- Microwave irradiation enhances reaction efficiency.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| CuAAC | 82 | 24 | High regioselectivity | Requires azide synthesis |
| Sequential Amination | 62 | 48 | Modular intermediate control | Palladium catalyst cost |
| One-Pot | 78–85 | 24 | Operational simplicity | Microwave equipment dependency |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₆H₁₆ClF₂N₅O [M+H]⁺: 367.78; Found: 367.79.
Industrial-Scale Considerations
Patent WO2022056100A1 highlights ecological improvements for triazole-carboxamide production:
- Solvent Recycling : tert-Butanol recovery reduces waste.
- Catalyst Reuse : Copper iodide nanoparticles immobilized on silica enable five reaction cycles without yield loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
